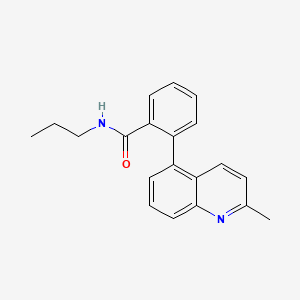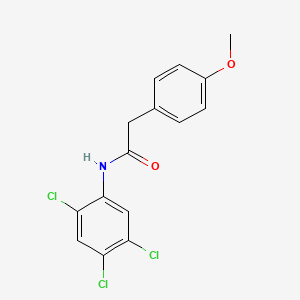
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. However, due to its ability to enhance endurance and stamina, it has gained popularity among athletes and bodybuilders.
Wirkmechanismus
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved energy utilization and reduced fat accumulation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide 501516 has been shown to have several biochemical and physiological effects, including increased endurance and stamina, improved lipid metabolism, and reduced inflammation. It has also been found to have cardioprotective effects by reducing oxidative stress and improving vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide 501516 in lab experiments is its ability to enhance endurance and stamina, which can be useful in studies involving physical activity. However, its effects on lipid metabolism and glucose homeostasis may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide 501516, including its use as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. Additionally, its cardioprotective effects make it a promising candidate for the prevention and treatment of cardiovascular disease. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide 501516 involves a multistep process that begins with the reaction of 2,4,5-trichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methoxyaniline to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide 501516 has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models. Additionally, it has been found to have cardioprotective effects by reducing oxidative stress and improving vascular function.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-21-10-4-2-9(3-5-10)6-15(20)19-14-8-12(17)11(16)7-13(14)18/h2-5,7-8H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXVZHYBXWHZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5677855.png)
![N-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5677870.png)
![1-{[ethyl(methyl)amino]sulfonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinecarboxylic acid](/img/structure/B5677872.png)
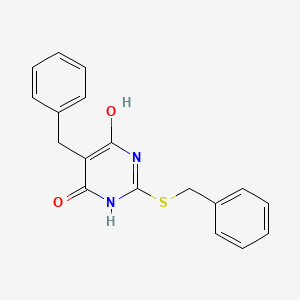
![8-fluoro-2-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}quinolin-4-ol](/img/structure/B5677876.png)
![N-[(2,6-dimethyl-4-pyridinyl)methyl]-3-(1-methyl-3-piperidinyl)propanamide](/img/structure/B5677890.png)
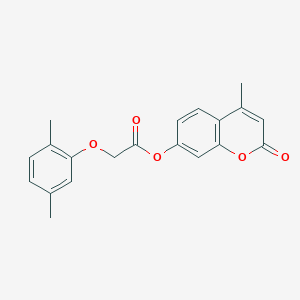
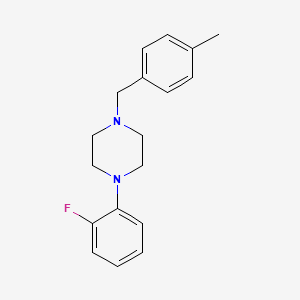
![5-acetyl-1'-(tetrahydrofuran-3-ylmethyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5677898.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylpiperidine-1-sulfonamide](/img/structure/B5677903.png)
![1-(4-fluorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5677924.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5677932.png)

